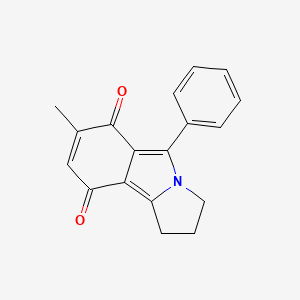
Methanone, (4-methylphenyl)(4-propoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (4-methylphenyl)(4-propoxyphenyl)- is an organic compound with the molecular formula C17H18O2. It is a derivative of benzophenone, characterized by the presence of a methyl group on one phenyl ring and a propoxy group on the other. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methylphenyl)(4-propoxyphenyl)- typically involves the reaction of 4-methylbenzoyl chloride with 4-propoxybenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity Methanone, (4-methylphenyl)(4-propoxyphenyl)- .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (4-methylphenyl)(4-propoxyphenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Methanone, (4-methylphenyl)(4-propoxyphenyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methanone, (4-methylphenyl)(4-propoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzophenone: Similar structure but lacks the propoxy group.
4-Methylpropiophenone: Contains a methyl group on the phenyl ring but has a different substituent on the other ring.
Uniqueness
Methanone, (4-methylphenyl)(4-propoxyphenyl)- is unique due to the presence of both a methyl and a propoxy group on the phenyl rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
65580-98-5 |
|---|---|
Molekularformel |
C17H18O2 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
(4-methylphenyl)-(4-propoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O2/c1-3-12-19-16-10-8-15(9-11-16)17(18)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3 |
InChI-Schlüssel |
CVBSSEXRLYNVTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


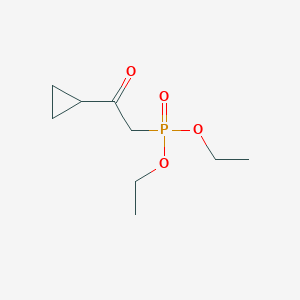

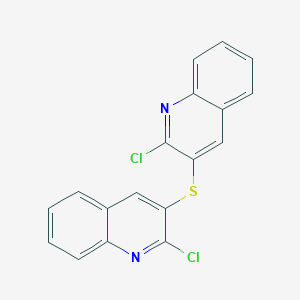


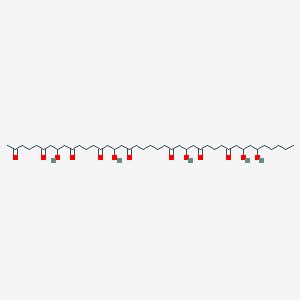
![[3-(Chloroacetyl)phenyl]acetonitrile](/img/structure/B14468077.png)
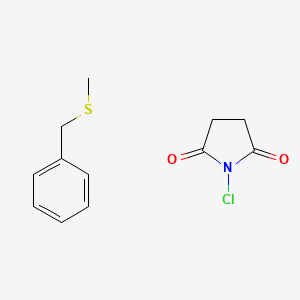

![2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate](/img/structure/B14468098.png)
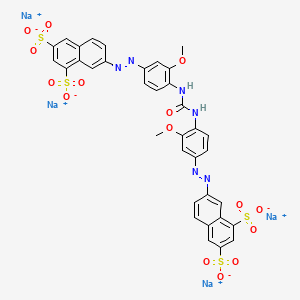
![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)

